Azapropazone

Beschreibung

APAZONE is a small molecule drug with a maximum clinical trial phase of IV and is indicated for rheumatic disease.

An anti-inflammatory agent used in the treatment of rheumatoid arthritis. It also has uricosuric properties and has been used to treat gout.

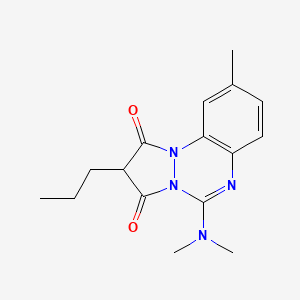

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-(dimethylamino)-9-methyl-2-propylpyrazolo[1,2-a][1,2,4]benzotriazine-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O2/c1-5-6-11-14(21)19-13-9-10(2)7-8-12(13)17-16(18(3)4)20(19)15(11)22/h7-9,11H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPHPHYZQRGLTBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1C(=O)N2C3=C(C=CC(=C3)C)N=C(N2C1=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

22304-30-9 (di-hydrate) | |

| Record name | Apazone [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013539598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6045408 | |

| Record name | Azapropazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13539-59-8 | |

| Record name | Azapropazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13539-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Apazone [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013539598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azapropazone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102824 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Azapropazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Azapropazone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.543 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | APAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K2VOT966ZI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to AT-121: A Novel Bifunctional NOP/MOP Receptor Agonist for the Treatment of Pain

For Researchers, Scientists, and Drug Development Professionals

Abstract

The opioid crisis has underscored the urgent need for potent analgesics with a significantly improved safety profile, devoid of the addictive potential and life-threatening side effects associated with traditional opioids. This technical guide details the preclinical profile of AT-121, a novel, first-in-class anti-inflammatory analgesic. AT-121 is a bifunctional agonist that concurrently targets the nociceptin/orphanin FQ peptide (NOP) receptor and the mu-opioid peptide (MOP) receptor. This dual mechanism of action results in potent morphine-like analgesia while mitigating the hallmark adverse effects of classical opioids, including respiratory depression, abuse liability, and opioid-induced hyperalgesia. This document provides a comprehensive overview of the mechanism of action, preclinical efficacy, and safety data for AT-121, supported by detailed experimental protocols and structured data tables.

Introduction

Traditional opioid analgesics, which primarily act as agonists at the MOP receptor, remain the gold standard for managing moderate to severe pain. However, their clinical utility is severely limited by a narrow therapeutic window and a high risk of adverse effects, including respiratory depression, tolerance, physical dependence, and addiction.[1] The development of safer, non-addictive analgesics is a critical unmet medical need.

AT-121 emerges as a promising candidate by uniquely modulating two key receptors in the opioid system. It acts as a partial agonist at both the NOP and MOP receptors.[2][3] Activation of the MOP receptor is the primary driver of analgesia, but also mediates the undesirable effects of opioids.[2] Conversely, activation of the NOP receptor has been shown to modulate the effects of MOP receptor agonists, including attenuating their rewarding properties.[2] By possessing a balanced partial agonist activity at both receptors, AT-121 is designed to achieve a synergistic analgesic effect while simultaneously counteracting the mechanisms that lead to addiction and other severe side effects. Preclinical studies in nonhuman primates have demonstrated that AT-121 produces potent analgesia, comparable to morphine, but at a much lower dose and without the associated adverse effects.

Mechanism of Action: Bifunctional NOP and MOP Receptor Agonism

AT-121's unique pharmacological profile stems from its ability to act as a partial agonist at both the NOP and MOP receptors. This bifunctional activity is key to its potent analgesic effects and improved safety profile.

Signaling Pathways

Upon binding, AT-121 initiates a cascade of intracellular signaling events through both the NOP and MOP receptors, which are G-protein coupled receptors (GPCRs). The proposed signaling pathway is depicted below.

Caption: Proposed signaling pathway of AT-121.

Activation of both NOP and MOP receptors by AT-121 leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels. This, in turn, modulates downstream signaling pathways. Additionally, activation of these receptors leads to the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels. These actions collectively reduce neuronal excitability and neurotransmitter release, resulting in analgesia. A key aspect of AT-121's mechanism is the NOP receptor-mediated modulation of the dopaminergic system, which is believed to counteract the rewarding effects typically associated with MOP receptor activation, thereby reducing its abuse potential.

Preclinical Efficacy and Safety Data

The preclinical efficacy and safety of AT-121 have been extensively evaluated in nonhuman primates, a translational model highly predictive of human outcomes.

Data Presentation

The following tables summarize the quantitative data from key preclinical experiments.

Table 1: Analgesic Efficacy of AT-121 in the Warm Water Tail-Withdrawal Assay

| Treatment | Dose (mg/kg, s.c.) | Peak Antinociceptive Effect (% MPE) | Time to Peak Effect (min) | Duration of Action (min) |

| AT-121 | 0.003 | 45 ± 5 | 60 | 120 |

| 0.01 | 85 ± 8 | 60 | 180 | |

| 0.03 | 100 | 60 | >240 | |

| Morphine | 3.0 | 100 | 60 | 180 |

% MPE (Maximum Possible Effect) calculated from tail-withdrawal latency.

Table 2: Abuse Liability Assessment via Intravenous Self-Administration

| Compound | Dose (µg/kg/infusion) | Mean Number of Self-Infusions (± SEM) |

| Saline | - | 3 ± 1 |

| AT-121 | 0.3 | 4 ± 1 |

| 1.0 | 3 ± 1 | |

| 3.0 | 4 ± 2 | |

| 10.0 | 5 ± 2 | |

| Oxycodone | 3.0 | 12 ± 3 |

| 10.0 | 25 ± 5 | |

| 30.0 | 40 ± 8* |

*p < 0.05 compared to saline control.

Table 3: Respiratory and Cardiovascular Safety Profile of AT-121

| Parameter | AT-121 (0.03 mg/kg) | AT-121 (0.3 mg/kg) | Morphine (3 mg/kg) |

| Respiratory Rate (breaths/min) | No significant change | No significant change | Significant decrease |

| Blood Pressure (mmHg) | No significant change | No significant change | No significant change |

| Heart Rate (beats/min) | No significant change | No significant change | Significant decrease |

Experimental Protocols

Detailed methodologies for the key preclinical experiments are provided below.

Warm Water Tail-Withdrawal Assay

This assay was used to assess the antinociceptive effects of AT-121.

Caption: Experimental workflow for the warm water tail-withdrawal assay.

Rhesus macaques were gently restrained in primate chairs. The distal 5 cm of their tails were immersed in a water bath maintained at 50 ± 0.5°C. The latency to tail withdrawal was recorded, with a cut-off time of 20 seconds to prevent tissue damage. Baseline latencies were established before drug administration. AT-121, morphine, or vehicle was administered subcutaneously (s.c.). Tail-withdrawal latencies were then measured at predetermined time points post-administration. The antinociceptive effect was quantified as the percentage of maximum possible effect (%MPE), calculated using the formula: %MPE = [(test latency - baseline latency) / (cut-off time - baseline latency)] x 100.

Intravenous Drug Self-Administration

This experiment was conducted to evaluate the abuse potential of AT-121.

Caption: Experimental workflow for the intravenous drug self-administration study.

Rhesus macaques were surgically implanted with chronic indwelling intravenous catheters. The animals were trained to press a lever to receive intravenous infusions of cocaine on a fixed-ratio schedule of reinforcement. Once stable responding was established, saline, various doses of AT-121, or oxycodone were substituted for cocaine. The number of infusions self-administered during each session was recorded as a measure of the reinforcing efficacy of the compound.

Assessment of Respiratory and Cardiovascular Function

The safety of AT-121 with respect to respiratory and cardiovascular function was assessed using telemetry.

Caption: Experimental workflow for the assessment of respiratory and cardiovascular function.

Rhesus macaques were implanted with telemetry devices capable of continuously monitoring respiratory rate, blood pressure, and heart rate. After a recovery period, baseline physiological data were collected. Animals were then administered AT-121, morphine, or vehicle, and the physiological parameters were continuously recorded for several hours post-dosing. The data were analyzed for any significant deviations from baseline.

Conclusion

AT-121 represents a significant advancement in the quest for safer and more effective analgesics. Its novel bifunctional mechanism of action, targeting both NOP and MOP receptors, provides potent pain relief comparable to traditional opioids but without their life-threatening side effects and abuse potential. The preclinical data in nonhuman primates strongly support the continued development of AT-121 as a first-in-class therapeutic for the management of pain. Further clinical investigation is warranted to translate these promising preclinical findings into a new treatment paradigm for patients suffering from pain.

References

An In-Depth Technical Guide to the Chemical Structure and Properties of Azapropazone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azapropazone is a non-steroidal anti-inflammatory drug (NSAID) with analgesic, antipyretic, and uricosuric properties. This technical guide provides a comprehensive overview of its chemical structure, physicochemical characteristics, and pharmacological profile. Detailed methodologies for key experimental procedures are outlined, and complex biological pathways and experimental workflows are visualized using Graphviz diagrams. All quantitative data are summarized in structured tables for ease of reference and comparison, providing a thorough resource for researchers and professionals in drug development.

Chemical Structure and Identification

This compound, a member of the benzotriazine class of compounds, possesses a unique tricyclic structure.[1][2] Its systematic IUPAC name is 5-(dimethylamino)-9-methyl-2-propylpyrazolo[1,2-a][1][3][4]benzotriazine-1,3-dione. The structure is characterized by a pyrazolidine ring fused with a 1,2,4-benzotriazine ring system.

The chemical identifiers for this compound are summarized in the table below.

| Identifier | Value |

| IUPAC Name | 5-(dimethylamino)-9-methyl-2-propylpyrazolo[1,2-a]benzotriazine-1,3-dione |

| SMILES | CCCC1C(=O)N2C3=C(C=CC(=C3)C)N=C(N2C1=O)N(C)C |

| InChI | InChI=1S/C16H20N4O2/c1-5-6-11-14(21)19-13-9-10(2)7-8-12(13)17-16(18(3)4)20(19)15(11)22/h7-9,11H,5-6H2,1-4H3 |

| InChIKey | MPHPHYZQRGLTBO-UHFFFAOYSA-N |

| CAS Number | 13539-59-8 |

| Molecular Formula | C₁₆H₂₀N₄O₂ |

Physicochemical Properties

The physicochemical properties of this compound are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. A summary of these properties is presented below.

| Property | Value |

| Molecular Weight | 300.36 g/mol |

| Melting Point | 187 °C |

| Boiling Point | ~441.59 °C (rough estimate) |

| pKa | 8.66 ± 0.20 (Predicted) |

| Water Solubility | 147.2 mg/L (at 35 °C) |

| Solubility in Organic Solvents | Slightly soluble in DMSO and Methanol |

| Appearance | Nearly colorless, crystalline solid |

Pharmacological Properties

Mechanism of Action: Cyclooxygenase (COX) Inhibition

This compound's primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins from arachidonic acid. Prostaglandins are key mediators of inflammation, pain, and fever. This compound exhibits a preference for inhibiting COX-2, the inducible isoform of the enzyme that is upregulated during inflammatory responses, over the constitutively expressed COX-1 isoform. This preferential inhibition of COX-2 may contribute to a more favorable gastrointestinal side-effect profile compared to non-selective NSAIDs.

Uricosuric Activity

In addition to its anti-inflammatory effects, this compound possesses uricosuric properties, meaning it increases the excretion of uric acid in the urine. This makes it a therapeutic option for conditions such as gout, which is characterized by hyperuricemia. The uricosuric effect is attributed to its action on renal tubules, although the precise transporters involved are not fully elucidated, it is thought to inhibit the reabsorption of uric acid.

References

An In-depth Technical Guide on Azapropazone for Gout and Hyperuricemia

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azapropazone is a non-steroidal anti-inflammatory drug (NSAID) that also possesses significant uricosuric properties, making it a therapeutic option for the management of both acute gouty arthritis and chronic hyperuricemia. This dual functionality offers a potential advantage in the treatment of gout by addressing both the inflammatory symptoms and the underlying metabolic cause. This technical guide provides a comprehensive overview of the core scientific and clinical data on this compound, with a focus on its mechanism of action, quantitative efficacy and safety data from clinical studies, and detailed experimental protocols.

Mechanism of Action

This compound's therapeutic effects in gout and hyperuricemia are attributed to two primary mechanisms:

-

Anti-inflammatory Action: Like other NSAIDs, this compound inhibits the cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[1] Some evidence suggests a preferential inhibition of COX-2 over COX-1, which may offer a more favorable gastrointestinal safety profile compared to non-selective NSAIDs.[1]

-

Uricosuric Action: this compound increases the renal excretion of uric acid, thereby lowering serum uric acid levels.[2] This effect is believed to be mediated through the inhibition of renal urate transporters, primarily Urate Transporter 1 (URAT1) and potentially Glucose Transporter 9 (GLUT9), located in the proximal tubules of the kidneys. These transporters are responsible for the reabsorption of uric acid from the glomerular filtrate back into the bloodstream. By inhibiting these transporters, this compound effectively blocks this reabsorption, leading to increased uric acid clearance. While the precise inhibitory concentrations (e.g., IC50 values) of this compound on URAT1 and GLUT9 are not extensively reported in the available literature, its uricosuric effect is well-documented in clinical studies.[2][3] Some studies suggest that an alternative mechanism beyond uricosuria or xanthine oxidase inhibition may also contribute to its hypouricemic effect.

Signaling Pathway of Uricosuric Action

Caption: Proposed mechanism of this compound's uricosuric effect in the renal proximal tubule.

Quantitative Data from Clinical Studies

The efficacy and safety of this compound in the treatment of gout and hyperuricemia have been evaluated in several clinical trials. The following tables summarize the key quantitative findings from these studies.

Table 1: Efficacy of this compound in Lowering Serum Uric Acid

| Study | Duration | This compound Dose | Comparator Dose | Mean % Decrease in Serum Uric Acid (this compound) | Mean % Decrease in Serum Uric Acid (Comparator) | p-value |

| Thomas et al. (1983) | 7 days | 300 mg qds | Phenylbutazone 100 mg tds | Statistically significant fall at 24 hours | Statistically significant fall at 72 hours | <0.05 |

| Gibson et al. (1984) | 3 months | Not specified | Allopurinol + Colchicine | Similar to comparator at 3 months | Allopurinol reduced levels more quickly | NS |

| Waller & Waller (1981) | 4 days | 900 mg/day | - | 31.4% | - | - |

| Waller & Waller (1981) | 4 days | 1200 mg/day | Probenecid 1 g/day | 33.9% (vs. 33.5%, 32%, 20% in 3 patients) | 50.5%, 46%, 29% in 3 patients | - |

| Waller & Waller (1981) | 4 days | 1800 mg/day | - | 42.3% | - | - |

| Waller & Waller (1981) | 4 days | 2400 mg/day | - | 46.0% | - | - |

qds: four times a day; tds: three times a day; NS: Not Significant

Table 2: Safety and Tolerability of this compound

| Study | Adverse Events Associated with this compound | Adverse Events Associated with Comparator (Allopurinol) |

| Gibson et al. (1984) | Side-effects were confined to the this compound group. A slight rise in blood urea and creatinine, and a fall in haemoglobin were noted with long-term treatment. | Recurrent gout occurred more frequently. |

Experimental Protocols

Clinical Trial Methodology: A Representative Example

The following is a generalized protocol based on common elements from published clinical trials of this compound for gout and hyperuricemia.

Study Design: A randomized, crossover study comparing the uricosuric effect of this compound with a comparator (e.g., phenylbutazone or allopurinol).

Patient Population:

-

Inclusion Criteria:

-

Male patients aged 18-65 years.

-

Diagnosis of primary gout according to established criteria (e.g., American College of Rheumatology).

-

Asymptomatic for at least two weeks prior to the study.

-

Serum uric acid concentration > 7.0 mg/dL (0.42 mmol/L) on two separate occasions.

-

Normal renal and hepatic function as assessed by standard laboratory tests.

-

-

Exclusion Criteria:

-

History of peptic ulceration or gastrointestinal bleeding.

-

Known hypersensitivity to NSAIDs.

-

Concomitant use of other anti-inflammatory or uricosuric agents.

-

Significant cardiovascular, renal, or hepatic disease.

-

Treatment Regimen:

-

Washout Period: A 7-day period where all previous anti-gout medications are discontinued.

-

Treatment Period 1: Patients are randomized to receive either this compound (e.g., 300 mg four times daily) or the comparator drug (e.g., phenylbutazone 100 mg three times daily) for 7 days.

-

Washout Period: A 7-day washout period.

-

Treatment Period 2: Patients are crossed over to the alternate treatment for 7 days.

Assessments:

-

Blood Sampling: Venous blood samples are collected at baseline and on days 1, 3, and 7 of each treatment period for the measurement of serum uric acid, creatinine, and urea.

-

Urine Collection: 24-hour urine collections are performed at baseline and on days 1, 3, and 7 of each treatment period for the measurement of uric acid and creatinine excretion.

-

Analytical Methods: Serum and urinary uric acid are measured using a uricase-based enzymatic method. Creatinine is measured using a standard colorimetric assay.

-

Calculations: Uric acid clearance is calculated using the standard formula: (Urine Uric Acid x Urine Volume) / (Serum Uric Acid x Time).

Statistical Analysis:

-

Data are expressed as mean ± standard deviation (SD).

-

Changes in serum uric acid and uric acid clearance from baseline are analyzed using a paired t-test or a repeated-measures analysis of variance (ANOVA).

-

A p-value of < 0.05 is considered statistically significant.

Experimental Workflow Diagram

Caption: A representative experimental workflow for a crossover clinical trial of this compound.

Preclinical Research

Animal models of gout and hyperuricemia are utilized to investigate the efficacy and mechanism of action of novel therapeutic agents like this compound. A commonly used model is the potassium oxonate-induced hyperuricemic mouse or rat model.

Preclinical Study Protocol: Potassium Oxonate-Induced Hyperuricemia Model

Objective: To evaluate the hypouricemic effect of this compound in a rodent model of hyperuricemia.

Animal Model: Male Sprague-Dawley rats (200-250g).

Induction of Hyperuricemia:

-

Hyperuricemia is induced by a single intraperitoneal injection of potassium oxonate (250 mg/kg), a uricase inhibitor, 1 hour before the administration of the test compound.

Experimental Groups (n=8 per group):

-

Normal Control: Vehicle only.

-

Hyperuricemic Model: Potassium oxonate + Vehicle.

-

Positive Control: Potassium oxonate + Allopurinol (e.g., 10 mg/kg, oral).

-

Test Group: Potassium oxonate + this compound (e.g., 50 mg/kg, oral).

Procedure:

-

Animals are fasted overnight before the experiment with free access to water.

-

Potassium oxonate is administered to all groups except the normal control.

-

One hour after potassium oxonate administration, the respective treatments (vehicle, allopurinol, or this compound) are administered orally.

-

Blood samples are collected from the tail vein at 0, 1, 2, 4, and 6 hours post-treatment.

-

Serum is separated by centrifugation and stored at -80°C until analysis.

Biochemical Analysis:

-

Serum uric acid levels are determined using a commercial enzymatic kit.

Data Analysis:

-

The area under the curve (AUC) for serum uric acid concentration versus time is calculated for each group.

-

Statistical comparisons between groups are performed using one-way ANOVA followed by Dunnett's post-hoc test.

-

A p-value < 0.05 is considered significant.

Conclusion

This compound is a dual-acting agent with both anti-inflammatory and uricosuric properties, positioning it as a valuable therapeutic option for the comprehensive management of gout. Its ability to lower serum uric acid levels through the inhibition of renal urate transporters, coupled with its NSAID activity, allows it to address both the acute symptoms and the chronic metabolic imbalance of the disease. The quantitative data from clinical trials demonstrate its efficacy in reducing serum uric acid, although its safety profile, particularly concerning renal and hematological parameters, requires careful monitoring in long-term use. Further research to elucidate the precise molecular interactions with urate transporters and to conduct large-scale, long-term safety and efficacy studies would be beneficial for optimizing its clinical application. This technical guide provides a foundational resource for researchers and drug development professionals working in the field of gout and hyperuricemia therapeutics.

References

Azapropazone: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of a Non-Steroidal Anti-Inflammatory Drug with Uricosuric Properties

Abstract

Azapropazone is a non-steroidal anti-inflammatory drug (NSAID) with a distinct pharmacological profile that includes analgesic, anti-inflammatory, and potent uricosuric properties. This technical guide provides a comprehensive overview of this compound, focusing on its core scientific attributes relevant to researchers, scientists, and drug development professionals. The document details its mechanism of action, pharmacokinetic and pharmacodynamic properties, clinical efficacy in various inflammatory conditions, and its safety profile. Quantitative data are summarized in structured tables for comparative analysis. Detailed experimental protocols for key assays and visualizations of signaling pathways and experimental workflows are provided to facilitate further research and development.

Introduction

This compound is a pyrazolidinedione derivative that has been used in the management of inflammatory and painful conditions such as rheumatoid arthritis, osteoarthritis, and notably, gout.[1][2][3] Its dual action of inhibiting prostaglandin synthesis and enhancing uric acid excretion makes it a subject of interest for studying the interplay between inflammation and hyperuricemia. This guide aims to consolidate the available technical information on this compound to serve as a valuable resource for the scientific community.

Mechanism of Action

The primary mechanism of action of this compound as an NSAID is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins from arachidonic acid.[4][5] Prostaglandins are key mediators of inflammation, pain, and fever.

Cyclooxygenase Inhibition

This compound inhibits both COX-1 and COX-2 isoforms. While it is generally considered a non-selective COX inhibitor, some evidence suggests a degree of preference for COX-2. The inhibition of COX-2 is responsible for its anti-inflammatory and analgesic effects, while the concurrent inhibition of COX-1 is associated with some of its gastrointestinal side effects.

The following diagram illustrates the inhibition of the prostaglandin synthesis pathway by this compound.

Uricosuric Effect

A key feature of this compound is its potent uricosuric activity, which is the basis for its efficacy in treating gout. It enhances the renal excretion of uric acid, thereby lowering serum uric acid levels. This effect is particularly beneficial in gout, a condition characterized by hyperuricemia and the deposition of urate crystals in the joints.

Pharmacokinetics

This compound is well-absorbed after oral administration, with a relatively long biological half-life. The following table summarizes the key pharmacokinetic parameters of this compound in healthy adult volunteers.

| Parameter | Value | Reference |

| Bioavailability (Oral) | ~83% | |

| Time to Peak Plasma Concentration (Tmax) | 3 - 6 hours | |

| Biological Half-life (t½) | ~12 - 20 hours | |

| Apparent Volume of Distribution (Vd) | ~12 L | |

| Total Clearance (CL) | ~10 mL/min | |

| Protein Binding | >99% | |

| Renal Excretion (unchanged) | ~60% |

Pharmacodynamics

The pharmacodynamic effects of this compound are primarily related to its inhibition of COX enzymes and its uricosuric action.

COX Inhibition Potency

The inhibitory potency of this compound against COX-1 and COX-2 can be quantified by its half-maximal inhibitory concentration (IC50). While direct and recent IC50 data for this compound are limited, its anti-inflammatory potency has been reported to be approximately half that of phenylbutazone.

| Enzyme | Estimated IC50 (μM) |

| COX-1 | ~10 |

| COX-2 | ~2.5 |

| Selectivity Ratio (COX-1/COX-2) | ~4 |

Note: These are estimated values based on historical data and comparative potency.

Clinical Efficacy

Clinical trials have demonstrated the efficacy of this compound in various inflammatory conditions.

Rheumatoid Arthritis

In patients with rheumatoid arthritis, this compound has been shown to provide significant relief from pain and morning stiffness compared to placebo. In a 2-week double-blind trial, 1200 mg/day of this compound demonstrated a significant antirheumatic effect. Long-term studies have also shown sustained improvement in clinical parameters. In an open assessment of patients treated for up to 3 years, 54.6% showed objective signs of improvement, and 37.3% reported an equivocal analgesic effect.

Osteoarthritis

For osteoarthritis, particularly of the knee, this compound has been shown to be effective in reducing pain and improving joint mobility. A long-term open assessment of patients with osteoarthritis treated with 900-1200 mg daily for up to a year showed statistically significant improvements in pain on motion, night pain, and functional activity. In a comparative study with ibuprofen, while both drugs were more effective than placebo for pain relief, there was a significant patient preference for this compound.

Gout

The uricosuric property of this compound makes it particularly effective in the management of both acute gouty arthritis and chronic hyperuricemia. Studies have shown that this compound produces a substantial and rapid reduction in serum uric acid levels. In a comparative trial, this compound was superior to indomethacin in reducing serum uric acid at day 4 and day 28. It has been shown to be effective as a monotherapy for controlling both acute attacks and underlying hyperuricemia.

| Indication | Key Efficacy Findings | References |

| Rheumatoid Arthritis | Significant improvement in pain relief and duration of morning stiffness compared to placebo. | |

| Osteoarthritis | Significant improvement in knee joint mobility and pain relief. | |

| Gout | Substantial reduction in serum uric acid levels and effective control of acute attacks. |

Safety and Tolerability

The adverse effect profile of this compound is similar to that of other NSAIDs.

Common Adverse Events

The most frequently reported side effects are gastrointestinal in nature, including dyspepsia, nausea, and abdominal pain. Skin rashes and photosensitivity have also been reported. In a long-term study of patients with osteoarthritis, the most common side effects were gastric pain (14%) and rash or eczema (8%).

Serious Adverse Events

Although less common, more serious adverse events can occur, including gastrointestinal ulceration and bleeding. Due to its potential for adverse effects, its use has been restricted in some countries.

| Adverse Event Category | Incidence Rate (from a long-term osteoarthritis study) | Reference |

| No side-effects | 59% | |

| Mild side-effects | 24% | |

| Moderate side-effects | 6% | |

| Severe side-effects | 12% | |

| Gastric Pain | 14% | |

| Rash or Eczema | 8% |

Experimental Protocols

In Vitro COX Inhibition Assay (Human Whole Blood Assay)

This assay is a standard method to determine the IC50 values of NSAIDs for COX-1 and COX-2.

Objective: To determine the concentration of this compound required to inhibit 50% of COX-1 and COX-2 activity in human whole blood.

Materials:

-

Freshly drawn human venous blood from healthy volunteers (no NSAID use for at least 2 weeks).

-

This compound and control NSAIDs (e.g., ibuprofen, celecoxib) dissolved in a suitable solvent (e.g., DMSO).

-

Lipopolysaccharide (LPS) for COX-2 induction.

-

Enzyme immunoassay (EIA) kits for thromboxane B2 (TxB2) and prostaglandin E2 (PGE2).

Protocol Workflow:

Detailed Steps:

-

Blood Collection: Draw venous blood from consenting healthy volunteers into tubes without anticoagulants for the COX-1 assay and with an anticoagulant (e.g., heparin) for the COX-2 assay.

-

COX-1 Assay:

-

Aliquot 1 mL of whole blood into tubes containing various concentrations of this compound or vehicle.

-

Allow the blood to clot at 37°C for 1 hour. This process activates platelets and induces TxB2 production via COX-1.

-

Centrifuge the tubes and collect the serum.

-

Measure the concentration of TxB2 in the serum using a specific EIA kit.

-

-

COX-2 Assay:

-

To heparinized whole blood, add various concentrations of this compound or vehicle.

-

Add LPS (e.g., 10 µg/mL) to induce the expression of COX-2 in monocytes.

-

Incubate the blood at 37°C for 24 hours.

-

Centrifuge the tubes and collect the plasma.

-

Measure the concentration of PGE2 in the plasma using a specific EIA kit.

-

-

Data Analysis:

-

Calculate the percentage inhibition of TxB2 (for COX-1) and PGE2 (for COX-2) formation at each this compound concentration relative to the vehicle control.

-

Plot the percentage inhibition against the logarithm of the drug concentration.

-

Determine the IC50 value, the concentration of this compound that causes 50% inhibition, from the resulting dose-response curve.

-

Conclusion

This compound is an NSAID with a unique combination of anti-inflammatory and uricosuric effects. Its mechanism of action through COX inhibition and its pharmacokinetic profile have been well-characterized. Clinical studies have substantiated its efficacy in managing rheumatoid arthritis, osteoarthritis, and particularly gout. While its use may be limited by its adverse effect profile, a thorough understanding of its pharmacological properties is crucial for researchers investigating novel anti-inflammatory and uricosuric agents. The data and protocols presented in this guide provide a solid foundation for future research and development in this area.

References

- 1. Preliminary studies with this compound in gout and hyperuricaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. A comparative study of this compound and ibuprofen in the treatment of osteoarthrosis of the knee - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pharmacy180.com [pharmacy180.com]

- 5. Aspirin - Wikipedia [en.wikipedia.org]

Azapropazone's Inhibition of Cyclooxygenase (COX) Enzymes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Azapropazone is a non-steroidal anti-inflammatory drug (NSAID) that exerts its therapeutic effects, including anti-inflammatory and analgesic properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. This guide provides a comprehensive technical overview of this compound's interaction with COX-1 and COX-2, detailing its inhibitory profile, the experimental protocols used for its assessment, and the relevant signaling pathways. This compound demonstrates a preferential inhibition of COX-2 over COX-1, which is a desirable characteristic for minimizing certain side effects associated with NSAIDs. Additionally, this document explores the methodologies behind key in vitro assays and presents quantitative data on this compound's inhibitory activity.

Mechanism of Action: Inhibition of Prostaglandin Synthesis

This compound belongs to the pyrazolidinedione class of NSAIDs.[1] Its primary mechanism of action is the inhibition of the cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into prostaglandins.[2] Prostaglandins are lipid compounds that play a pivotal role in mediating inflammation, pain, and fever.[2] By blocking the COX enzymes, this compound effectively reduces the production of these pro-inflammatory molecules.[2]

There are two primary isoforms of the COX enzyme:

-

COX-1: This isoform is constitutively expressed in most tissues and is involved in homeostatic functions such as protecting the gastrointestinal lining and maintaining renal blood flow.[2]

-

COX-2: This isoform is typically induced by inflammatory stimuli, such as cytokines and growth factors, and is the primary source of prostaglandins at sites of inflammation.

This compound exhibits a preference for inhibiting COX-2 over COX-1, which is thought to reduce the risk of gastrointestinal side effects commonly associated with non-selective NSAIDs that significantly inhibit COX-1. Beyond its anti-inflammatory effects, this compound also possesses uricosuric properties, meaning it increases the excretion of uric acid, making it beneficial in the treatment of gout. This uricosuric effect is considered a separate mechanism from its COX-inhibitory action.

Quantitative Inhibitory Profile

| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |

| This compound (estimated) | ~10 | ~2.4 | ~4.2 |

| Phenylbutazone | 10 | 2.4 | 4.2 |

| Ibuprofen | 12 | 80 | 0.15 |

| Diclofenac | 0.076 | 0.026 | 2.9 |

| Celecoxib | 82 | 6.8 | 12 |

| Meloxicam | 37 | 6.1 | 6.1 |

Note: The IC50 values for Phenylbutazone were used to estimate the values for this compound. The IC50 values for other drugs are compiled from various sources and may vary depending on the specific assay conditions.

Signaling Pathways

The inhibition of COX enzymes by this compound directly impacts the prostaglandin synthesis pathway, leading to a reduction in the production of key inflammatory mediators like Prostaglandin E2 (PGE2). This, in turn, modulates downstream signaling cascades involved in inflammation and pain perception.

Experimental Protocols

The determination of COX inhibitory activity and selectivity is crucial in the evaluation of NSAIDs. The following are detailed methodologies for two key in vitro assays.

Human Whole Blood Assay for COX-1 and COX-2 Activity

This assay provides a physiologically relevant model for assessing COX inhibition in the presence of all blood components.

References

Azapropazone's Uricosuric Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Azapropazone is a non-steroidal anti-inflammatory drug (NSAID) that also possesses significant uricosuric properties, making it a therapeutic option in the management of gout and hyperuricemia.[1][2] This document provides a comprehensive technical overview of the uricosuric effects of this compound, detailing its mechanism of action, summarizing key clinical data, and outlining relevant experimental protocols. While this compound's primary anti-inflammatory action is attributed to the inhibition of cyclooxygenase (COX) enzymes, with a preference for COX-2, its role in reducing serum uric acid levels is of significant interest.[3] This guide consolidates available data to support further research and development in the field of gout and hyperuricemia therapeutics.

Mechanism of Action: Uricosuric Effects

This compound enhances the renal excretion of uric acid, thereby lowering serum uric acid levels.[2] The primary mechanism underlying this uricosuric effect is believed to be the inhibition of uric acid reabsorption in the renal proximal tubules. While the precise molecular interactions are not fully elucidated in publicly available literature, the pathway likely involves key urate transporters.

The renal handling of uric acid is a complex process involving multiple transporters responsible for both reabsorption and secretion. Key among these is the urate transporter 1 (URAT1), located on the apical membrane of proximal tubule cells, which plays a major role in the reabsorption of uric acid from the glomerular filtrate back into the bloodstream.[4] Uricosuric drugs commonly exert their effect by inhibiting URAT1. While direct inhibitory constants (IC50 or Ki values) for this compound on URAT1 are not readily found in the literature, its uricosuric action strongly suggests an interaction with this transporter.

Some studies have suggested that the hypouricemic effect of this compound may not be solely attributable to its uricosuric action, hinting at the possibility of other mechanisms, such as a modest and variable effect on xanthine oxidase, the enzyme responsible for uric acid production. However, this requires further substantiation with robust quantitative data.

Quantitative Data Summary

The following tables summarize the available quantitative data from clinical studies on the efficacy of this compound in modulating uric acid levels.

Table 1: Dose-Response of this compound on Plasma Uric Acid Levels

| Daily Dose of this compound | Mean Percentage Fall in Plasma Uric Acid |

| 900 mg | 31.4% |

| 1200 mg | 33.9% |

| 1800 mg | 42.3% |

| 2400 mg | 46.0% |

Data from a study examining the dose-response relationship of this compound.

Table 2: Comparative Efficacy of this compound and Probenecid

| Treatment | Mean Percentage Fall in Plasma Uric Acid |

| This compound (1200 mg daily) | 28.5% |

| Probenecid (1 g daily) | 41.8% |

Data from a comparative study in patients on low purine diets.

Table 3: Onset of Action of this compound Compared to Phenylbutazone

| Treatment | Time to Significant Fall in Serum Uric Acid | Time to Significant Rise in Uric Acid Clearance |

| This compound (300 mg qds) | 24 hours | 24 hours |

| Phenylbutazone (100 mg tds) | 72 hours | 72 hours |

Data from a cross-over study highlighting the more rapid onset of uricosuric effect with this compound.

Experimental Protocols

Detailed experimental protocols from the cited studies are not fully available. However, based on standard methodologies in the field, the following outlines the likely approaches used.

In Vitro Urate Transport Inhibition Assay

This assay is designed to determine the inhibitory effect of a compound on a specific urate transporter, such as URAT1.

Objective: To quantify the inhibition of URAT1-mediated uric acid uptake by this compound.

Materials:

-

HEK293 cells stably expressing human URAT1 (hURAT1).

-

[14C]-labeled uric acid.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

-

Test compound (this compound) at various concentrations.

-

Positive control (e.g., Benzbromarone).

-

Scintillation counter.

Protocol:

-

Cell Culture: Culture hURAT1-expressing HEK293 cells in appropriate medium until confluent in multi-well plates.

-

Assay Preparation: Wash the cell monolayers with pre-warmed assay buffer.

-

Inhibition: Pre-incubate the cells with varying concentrations of this compound or the positive control in assay buffer for a specified time (e.g., 10-30 minutes) at 37°C.

-

Uptake Initiation: Initiate the uptake reaction by adding assay buffer containing [14C]-uric acid to each well.

-

Incubation: Incubate for a predetermined period (e.g., 5-10 minutes) at 37°C.

-

Termination: Stop the uptake by rapidly washing the cells with ice-cold assay buffer.

-

Cell Lysis and Measurement: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the URAT1-mediated uric acid uptake (IC50 value) by non-linear regression analysis.

This is a generalized protocol based on standard methods.

Clinical Trial for Uricosuric Efficacy

This protocol outlines the design of a clinical study to evaluate the uricosuric and hypouricemic effects of this compound in patients with gout or hyperuricemia.

Objective: To assess the efficacy and safety of this compound in lowering serum uric acid and increasing urinary uric acid excretion.

Study Design: A randomized, double-blind, active-controlled, crossover study.

Participants: Patients with a diagnosis of gout and/or hyperuricemia, meeting specific inclusion and exclusion criteria (e.g., serum uric acid levels, renal function).

Protocol:

-

Washout Period: A period where patients discontinue any existing urate-lowering therapy.

-

Baseline Measurement: Collect baseline data, including serum uric acid levels, 24-hour urinary uric acid excretion, and creatinine clearance.

-

Randomization and Treatment - Period 1: Randomly assign patients to receive either this compound (e.g., 600 mg twice daily) or an active comparator (e.g., Probenecid or Allopurinol) for a defined period (e.g., 2-4 weeks).

-

Endpoint Measurement - Period 1: At the end of the treatment period, repeat the measurements taken at baseline.

-

Washout Period: A second washout period to eliminate the effects of the first treatment.

-

Crossover and Treatment - Period 2: Patients receive the alternative treatment for the same duration as in Period 1.

-

Endpoint Measurement - Period 2: Repeat the endpoint measurements.

-

Data Analysis: Compare the changes in serum uric acid, urinary uric acid excretion, and fractional excretion of uric acid between the this compound and comparator groups.

This is a generalized protocol based on common clinical trial designs for gout medications.

Visualizations

Signaling Pathway of Renal Urate Reabsorption and a Proposed Point of Inhibition for this compound

Caption: Proposed mechanism of this compound's uricosuric effect via inhibition of URAT1.

General Experimental Workflow for In Vitro URAT1 Inhibition Assay

Caption: A generalized workflow for determining the in vitro inhibition of URAT1 by this compound.

Conclusion

This compound demonstrates clear uricosuric and hypouricemic effects, primarily by enhancing the renal excretion of uric acid. Clinical data supports a dose-dependent reduction in serum uric acid levels with a relatively rapid onset of action. While the precise molecular target is likely the URAT1 transporter, a key component of the renal urate reabsorption pathway, a lack of publicly available in vitro binding or inhibition data (e.g., IC50 values) prevents a definitive quantitative assessment of its potency on this and other relevant transporters. Further research, including in vitro transporter inhibition assays and potentially studies on xanthine oxidase activity, would provide a more complete understanding of this compound's multifaceted mechanism of action in the management of hyperuricemia and gout.

References

- 1. The uricosuric action of this compound: dose-response and comparison with probenecid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preliminary studies with this compound in gout and hyperuricaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. How URAT1 inhibitors can shape the future of chronic gout treatment: a narrative review of uricosurics past and present [explorationpub.com]

Azapropazone's Antioxidant Properties in Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azapropazone, a non-steroidal anti-inflammatory drug (NSAID) of the pyrazolidinedione class, has long been utilized for its analgesic and anti-inflammatory effects in conditions such as rheumatoid arthritis and gout.[1] Beyond its well-established role as a cyclooxygenase (COX) enzyme inhibitor, a growing body of evidence highlights the significant antioxidant properties of this compound, which contribute to its therapeutic efficacy. This technical guide provides an in-depth analysis of the antioxidant mechanisms of this compound in the context of inflammation. It consolidates quantitative data on its inhibitory effects on inflammatory mediators, details relevant experimental protocols, and visualizes the key signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development interested in the multifaceted actions of this compound and its potential for therapeutic innovation.

Introduction: The Dual Role of this compound in Inflammation

Inflammation is a complex biological response to harmful stimuli, characterized by the activation of immune cells and the release of a cascade of inflammatory mediators. A key feature of chronic inflammatory conditions is the excessive production of reactive oxygen species (ROS), leading to oxidative stress and cellular damage. This compound's therapeutic action is multifaceted, addressing both the enzymatic drivers of inflammation and the associated oxidative stress.[1]

Its primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key mediators of pain and inflammation.[1] this compound exhibits a preference for inhibiting COX-2, the isoform induced during inflammation, over the constitutively expressed COX-1, which is involved in homeostatic functions.[1] This preferential inhibition may contribute to a more favorable gastrointestinal side-effect profile compared to non-selective NSAIDs.

Furthermore, this compound directly modulates the activity of immune cells, particularly neutrophils, which are key players in the inflammatory response and a major source of ROS.[2] The drug's ability to scavenge free radicals and interfere with the oxidative burst of neutrophils underscores its role as an antioxidant, mitigating the damaging effects of oxidative stress in inflamed tissues.

Quantitative Analysis of this compound's Anti-inflammatory and Antioxidant Effects

The following tables summarize the available quantitative data on the inhibitory effects of this compound on key inflammatory processes and enzymes.

Table 1: Inhibition of Neutrophil Functions by this compound

| Functional Response | Concentration | Percentage Inhibition | Species | Stimulus |

| Migration | 0.1 - 1 mM | 30 - 70% | Rat | fMet-Leu-Phe |

| Aggregation | 0.1 - 1 mM | 30 - 70% | Rat | fMet-Leu-Phe |

| Degranulation | 0.1 - 1 mM | 30 - 70% | Rat | fMet-Leu-Phe |

| Superoxide Anion (O₂⁻) Production | 0.1 - 1 mM | Decreased rate and maximal levels | Rat | Phorbol-12-myristate-13-acetate (PMA) |

| Data sourced from Mackin et al. (1986). |

Table 2: Cyclooxygenase (COX) Inhibition by this compound (Estimated Values)

| Enzyme | Estimated IC₅₀ (µM) |

| COX-1 | ~50 |

| COX-2 | ~10 |

| Note: Direct IC₅₀ data for this compound is not readily available in recent literature. These values are estimated based on its reported potency being approximately half that of phenylbutazone. |

Table 3: Direct Antioxidant Activity of this compound

| Assay | IC₅₀ Value |

| DPPH Radical Scavenging | Not readily available in the searched literature |

| Lipid Peroxidation Inhibition | Not readily available in the searched literature |

| Myeloperoxidase (MPO) Inhibition | Not readily available in the searched literature |

Key Signaling Pathways Modulated by this compound

The anti-inflammatory and antioxidant effects of this compound are mediated through its interaction with several key signaling pathways.

The Arachidonic Acid Cascade and COX Inhibition

This compound's primary anti-inflammatory action is the inhibition of the cyclooxygenase (COX) enzymes, which are central to the arachidonic acid cascade. This pathway leads to the production of prostaglandins, prostacyclins, and thromboxanes, all of which are potent mediators of inflammation.

Caption: this compound's inhibition of the Arachidonic Acid Cascade.

Neutrophil Activation and Oxidative Burst

Neutrophils, upon activation by inflammatory stimuli, undergo an "oxidative burst," a rapid release of ROS, including superoxide anions (O₂⁻). This process is mediated by the NADPH oxidase enzyme complex. This compound has been shown to decrease the rate and maximal levels of superoxide production by neutrophils.

Caption: Inhibition of Neutrophil Oxidative Burst by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of this compound's antioxidant and anti-inflammatory properties.

Neutrophil Superoxide Anion Production Assay

Objective: To quantify the effect of this compound on the production of superoxide anions by neutrophils.

Principle: Phorbol-12-myristate-13-acetate (PMA) is a potent activator of protein kinase C (PKC), which in turn activates the NADPH oxidase complex in neutrophils, leading to the production of superoxide anions. The superoxide produced reduces cytochrome c, and the rate of reduction is measured spectrophotometrically.

Protocol:

-

Neutrophil Isolation: Isolate neutrophils from fresh whole blood using a density gradient centrifugation method (e.g., using Ficoll-Paque).

-

Cell Preparation: Resuspend the isolated neutrophils in a suitable buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺) to a final concentration of 1 x 10⁶ cells/mL.

-

Incubation with this compound: Pre-incubate the neutrophil suspension with various concentrations of this compound (or vehicle control) for a specified time (e.g., 15 minutes) at 37°C.

-

Assay Setup: In a 96-well plate, add the pre-incubated neutrophil suspension, cytochrome c solution (final concentration ~80 µM), and PMA (final concentration ~100 ng/mL) to initiate the reaction.

-

Measurement: Immediately measure the change in absorbance at 550 nm over time using a microplate reader.

-

Calculation: Calculate the rate of superoxide production based on the rate of cytochrome c reduction, using the extinction coefficient for reduced cytochrome c. The percentage inhibition by this compound is calculated relative to the vehicle control.

Myeloperoxidase (MPO) Activity Assay

Objective: To determine the effect of this compound on the activity of myeloperoxidase released from neutrophils.

Principle: Myeloperoxidase catalyzes the oxidation of a substrate (e.g., o-dianisidine or 3,3',5,5'-tetramethylbenzidine - TMB) in the presence of hydrogen peroxide (H₂O₂), resulting in a colored product that can be measured spectrophotometrically.

Protocol:

-

Sample Preparation: Obtain neutrophil lysates or cell culture supernatants containing released MPO.

-

Incubation with this compound: Pre-incubate the MPO-containing sample with various concentrations of this compound (or vehicle control).

-

Reaction Mixture: Prepare a reaction buffer containing a phosphate buffer, the MPO substrate (e.g., o-dianisidine), and H₂O₂.

-

Assay: Add the pre-incubated sample to the reaction mixture to start the enzymatic reaction.

-

Measurement: Measure the change in absorbance at the appropriate wavelength (e.g., 460 nm for o-dianisidine) over time.

-

Calculation: Determine the MPO activity from the rate of change in absorbance. Calculate the percentage inhibition by this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Objective: To assess the direct free radical scavenging activity of this compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to diphenylpicrylhydrazine, resulting in a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

-

Reagent Preparation: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol).

-

Assay: In a 96-well plate, add various concentrations of this compound to the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: Measure the absorbance at approximately 517 nm.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined from a dose-response curve.

Lipid Peroxidation Inhibition Assay (TBARS Assay)

Objective: To evaluate the ability of this compound to inhibit lipid peroxidation.

Principle: Lipid peroxidation generates malondialdehyde (MDA) and other thiobarbituric acid reactive substances (TBARS). MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex, which can be measured spectrophotometrically.

Protocol:

-

Sample Preparation: Use a biological sample susceptible to lipid peroxidation, such as rat liver microsomes or liposomes.

-

Induction of Peroxidation: Induce lipid peroxidation using an initiator such as ferrous sulfate/ascorbate or AAPH.

-

Incubation with this compound: Incubate the sample with the peroxidation initiator in the presence of various concentrations of this compound (or vehicle control).

-

TBARS Reaction: Stop the peroxidation reaction and add TBA reagent. Heat the mixture in a boiling water bath.

-

Measurement: After cooling, measure the absorbance of the pink-colored supernatant at approximately 532 nm.

-

Calculation: The percentage inhibition of lipid peroxidation is calculated by comparing the absorbance of the this compound-treated samples to the control. The IC₅₀ value can be determined from a dose-response curve.

Conclusion and Future Directions

This compound's therapeutic efficacy in inflammatory conditions stems from a dual mechanism of action: the well-characterized inhibition of COX enzymes and its significant antioxidant properties. Its ability to modulate neutrophil function and reduce the production of reactive oxygen species provides a complementary pathway to attenuate inflammation and protect against oxidative tissue damage.

While the existing data provides a strong foundation for understanding these antioxidant effects, further research is warranted to fully elucidate the molecular details. Specifically, the determination of precise IC₅₀ values for this compound in various direct antioxidant assays would provide a clearer quantitative picture of its potency. Furthermore, a more detailed investigation into its effects on key inflammatory signaling pathways, such as NF-κB and MAPK, would offer deeper insights into its regulatory roles. A comprehensive understanding of the interplay between its COX-inhibitory and antioxidant activities could pave the way for the development of novel anti-inflammatory therapies with improved efficacy and safety profiles.

References

Azapropazone in the Management of Rheumatoid Arthritis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azapropazone is a non-steroidal anti-inflammatory drug (NSAID) that has been utilized in the management of rheumatoid arthritis (RA). This technical guide provides a comprehensive overview of its core pharmacological actions, clinical efficacy, and safety profile, with a focus on quantitative data and experimental methodologies. This compound exerts its anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes, with a preference for COX-2, thereby reducing the synthesis of prostaglandins. Additionally, it modulates leukocyte function, including neutrophil migration and superoxide production. Clinical trials have demonstrated its efficacy in reducing pain and morning stiffness in RA patients, comparable to other NSAIDs such as naproxen and aspirin. This guide synthesizes the available data into structured tables for comparative analysis and presents detailed experimental protocols from key studies. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide a clear understanding of its mechanism of action and clinical evaluation.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins, key mediators of inflammation, pain, and fever.[1] It exhibits a preferential inhibition of COX-2 over COX-1.[1] COX-2 is typically induced during inflammatory states and is responsible for the production of pro-inflammatory prostaglandins.[1] By selectively targeting COX-2, this compound effectively reduces inflammation and pain.[1]

Beyond COX inhibition, this compound has been shown to modulate the function of immune cells, which contributes to its anti-inflammatory properties.[1] It influences the activity of leukocytes, helping to reduce the cellular components of inflammation. Specifically, this compound has been demonstrated to inhibit neutrophil migration, aggregation, and degranulation in response to chemotactic peptides. It also decreases the production of superoxide anions by neutrophils.

This compound also possesses uricosuric properties, meaning it increases the excretion of uric acid in the urine. This makes it a potentially beneficial agent for patients with gouty arthritis, a condition often associated with rheumatoid arthritis.

Signaling Pathways

The anti-inflammatory and analgesic effects of this compound can be attributed to its modulation of several key signaling pathways.

-

Prostaglandin Synthesis Pathway: this compound directly inhibits the enzymatic activity of COX-1 and COX-2, blocking the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor to various pro-inflammatory prostaglandins.

-

Neutrophil Activation Pathway: this compound has been shown to inhibit neutrophil migration and superoxide production. The diagram below illustrates a generalized workflow for studying the effect of this compound on neutrophil activation.

Clinical Efficacy

Multiple clinical trials have evaluated the efficacy of this compound in patients with rheumatoid arthritis. These studies have consistently demonstrated its superiority over placebo and comparable efficacy to other established NSAIDs.

This compound versus Placebo

A double-blind, cross-over trial by Grennan et al. (1976) investigated the efficacy of this compound (1200 mg/day) compared to placebo in 23 patients with definite rheumatoid arthritis. The results showed a statistically significant improvement in pain relief, articular tenderness, and duration of morning stiffness with this compound treatment.

This compound versus Naproxen

Capell et al. (1976) conducted a double-blind, cross-over trial in 15 patients with definite rheumatoid arthritis, comparing this compound (1200 mg/day) with naproxen (750 mg/day). Both drugs were found to be significantly superior to placebo, and no significant difference in efficacy was observed between the two active treatments.

Long-Term Efficacy

An open-label, long-term assessment of this compound was conducted by Thune (1976) in 51 patients with rheumatoid disorders, primarily rheumatoid arthritis, for up to 3 years. The initial dosage was 1200 mg/day, which was often reduced to a maintenance dose of 900 mg/day. The study found that 54.6% of patients showed objective signs of improvement, such as reduced joint swelling and stiffness, while 37.3% reported an equivocal analgesic effect. Only 7.8% of patients failed to obtain satisfactory relief.

Data Presentation

Table 1: Summary of Efficacy Data from Clinical Trials

| Trial | Comparator | Dosage | Primary Outcomes | Key Findings |

| Grennan et al. (1976) | Placebo | 1200 mg/day | Pain relief, articular tenderness, morning stiffness | This compound was significantly superior to placebo in all assessed parameters. |

| Capell et al. (1976) | Naproxen | 1200 mg/day | Subjective and objective assessments of disease activity | Both this compound and naproxen were significantly superior to placebo with no significant difference between them. |

| Thune (1976) | Open-label | 900-1200 mg/day | Objective improvement, subjective symptom relief | 54.6% showed objective improvement; 37.3% reported equivocal analgesic effect; 7.8% had no satisfactory relief. |

Safety and Tolerability

The safety profile of this compound is generally comparable to other NSAIDs. The most commonly reported side effects are gastrointestinal in nature.

In the long-term study by Thune (1976), few side effects were reported, with mild gastralgia and nausea being the most frequent. Routine laboratory investigations revealed no abnormalities in the blood picture, liver or renal function, or coagulation factors.

Table 2: Summary of Safety Data from Long-Term Study (Thune, 1976)

| Adverse Event | Frequency |

| Mild Gastralgia | Not specified |

| Nausea | Not specified |

| Discontinuation due to side effects | 9 out of 51 patients (17.6%) |

Experimental Protocols

This compound versus Placebo (Grennan et al., 1976)

-

Study Design: A 2-week, double-blind, cross-over clinical trial.

-

Patient Population: 23 out-patients with definite rheumatoid arthritis.

-

Inclusion Criteria: Patients with a definite diagnosis of rheumatoid arthritis according to the American Rheumatism Association (ARA) criteria.

-

Exclusion Criteria: Patients with a history of peptic ulceration or other significant gastrointestinal disease.

-

Treatment: this compound 1200 mg per day or matching placebo, taken before food.

-

Outcome Measures:

-

Pain relief (assessed by a visual analogue scale).

-

Articular tenderness (assessed by a dolorimeter).

-

Duration of morning stiffness (in minutes).

-

-

Statistical Analysis: Paired t-test was used to compare the treatment periods.

This compound versus Naproxen (Capell et al., 1976)

-

Study Design: A double-blind, cross-over trial with two 2-week treatment periods separated by a 1-week placebo washout period.

-

Patient Population: 15 patients with definite rheumatoid arthritis.

-

Inclusion Criteria: Patients with a definite diagnosis of rheumatoid arthritis.

-

Exclusion Criteria: Not specified in the abstract.

-

Treatment: this compound 1200 mg daily or naproxen 750 mg daily.

-

Outcome Measures: A combination of subjective and objective assessments of disease activity.

-

Statistical Analysis: Not specified in the abstract, but likely involved paired statistical tests appropriate for a cross-over design.

Experimental Workflow for Clinical Trials

The general workflow for the clinical trials cited can be visualized as follows:

Conclusion

This compound is an effective NSAID for the management of rheumatoid arthritis, demonstrating significant improvements in pain and inflammation. Its mechanism of action, centered on preferential COX-2 inhibition and modulation of leukocyte function, provides a solid rationale for its use. Clinical data supports its efficacy, which is comparable to other commonly used NSAIDs. While generally well-tolerated, the potential for gastrointestinal side effects necessitates careful patient selection and monitoring. This guide provides a detailed technical overview to support further research and development in the field of anti-inflammatory therapeutics for rheumatoid arthritis.

References

Azapropazone: A Technical Overview of its Half-Life and Metabolism in Humans

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetic profile of azapropazone in humans, with a specific focus on its half-life and metabolic pathways. The information is compiled from various scientific studies to support research and development in the pharmaceutical field.

Pharmacokinetic Profile: Half-Life and Other Key Parameters

This compound, a non-steroidal anti-inflammatory drug (NSAID), exhibits a relatively long biological half-life in humans, contributing to its dosing regimen. Multiple studies have investigated its pharmacokinetic parameters, and the quantitative data are summarized in the table below for ease of comparison.

The biological half-life of this compound in humans is consistently reported to be in the range of 13 to 20 hours.[1][2][3] Following intravenous administration, the half-life of the beta-phase (elimination phase) has been determined to be approximately 13.6 ± 2.6 hours and 16.8 ± 2.95 hours in separate studies.[2] Oral administration results in a similar elimination half-life of about 14.3 ± 2.8 hours.[2] One review cites an approximate biological half-life of 20 hours. The pharmacokinetics of this compound appear to be dose-independent, as studies with 600 mg and 1200 mg intravenous doses showed similar half-lives of 16.8 ± 2.95 hours and 17.2 ± 3.0 hours, respectively.

| Parameter | Value | Route of Administration | Dose | Study Population | Source |

| Biological Half-life (t½) | ~20 hours | Not specified | Not specified | Humans | |

| Half-life (β-phase) | 13.6 ± 2.6 hours | Intravenous | 600 mg | 7 healthy volunteers | |

| Half-life (β-phase) | 14.3 ± 2.8 hours | Oral | 600 mg | 7 healthy volunteers | |

| Biological Half-life (t½) | 16.8 ± 2.95 hours | Intravenous | 600 mg | 6 healthy adult volunteers | |

| Biological Half-life (t½) | 17.2 ± 3.0 hours | Intravenous | 1200 mg | 6 healthy adult volunteers | |

| Total Clearance (Cltot) | 10.1 ± 2.1 ml/min | Intravenous | 600 mg | 7 healthy volunteers | |

| Total Clearance (Cltot) | 10.2 ± 2.1 ml/min | Intravenous | 600 mg & 1200 mg | 6 healthy adult volunteers | |

| Apparent Volume of Distribution (Vd) | 11.9 ± 3.5 L | Intravenous | 600 mg | 7 healthy volunteers | |

| Apparent Volume of Distribution (Vd) | 12.5 ± 2.9 L | Intravenous | 600 mg | 6 healthy adult volunteers | |

| Apparent Volume of Distribution (Vd) | 14.4 ± 2.4 L | Intravenous | 1200 mg | 6 healthy adult volunteers | |

| Peak Plasma Concentration (Cmax) Time | 3 to 6 hours | Oral | 600 mg | 7 healthy volunteers | |

| Bioavailability (Capsules) | 83 ± 19% | Oral | 600 mg | 7 healthy volunteers | |

| Plasma Protein Binding | 99.52 to 99.67% | Not applicable | 75 µg/ml in plasma | Not specified |

Metabolism of this compound

This compound is not extensively metabolized in humans. The primary metabolic pathway involves hydroxylation, leading to the formation of two main metabolites: 6-hydroxythis compound and 8-hydroxythis compound. These metabolites have been identified and assayed in various studies.

Metabolic Pathways

The biotransformation of this compound primarily occurs in the liver. While the specific cytochrome P450 (CYP) isoenzymes responsible for the hydroxylation of this compound have not been definitively identified in the reviewed literature, it is hypothesized that CYP enzymes are involved in these Phase I metabolic reactions. The resulting hydroxylated metabolites are more polar than the parent compound, facilitating their excretion.

Experimental Protocols

The following sections detail the methodologies employed in key studies to determine the half-life and metabolism of this compound.

Pharmacokinetic Studies in Healthy Volunteers

Study Design: A typical study design to evaluate the pharmacokinetics of this compound involves administering a single oral or intravenous dose to a small group of healthy adult volunteers.

-

Oral Administration Study:

-

Subjects: Healthy volunteers (e.g., 7 subjects).

-

Dosage: A single oral dose of 600 mg this compound administered as capsules.

-

Blood Sampling: Venous blood samples are collected at predetermined time points, such as 0 (pre-dose), 0.5, 1, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose.

-

Sample Processing: Plasma is separated by centrifugation and stored frozen until analysis.

-

-

Intravenous Administration Study:

-

Subjects: Healthy volunteers (e.g., 6 or 7 subjects).

-

Dosage: A single intravenous dose of 600 mg or 1200 mg this compound.

-

Blood Sampling: Similar to the oral study, with frequent sampling in the initial hours post-infusion.

-

Sample Processing: Plasma is separated and stored as described above.

-

Inclusion and Exclusion Criteria (General Example for Healthy Volunteer Studies):

-

Inclusion Criteria: Healthy adult males and/or females, aged 18-45 years, with a body mass index (BMI) within the normal range. Subjects must provide written informed consent and have no clinically significant abnormalities upon medical history, physical examination, and laboratory tests.

-

Exclusion Criteria: History or presence of any significant medical condition, use of any prescription or over-the-counter medications within a specified period before the study, history of alcohol or drug abuse, and pregnancy or lactation for female subjects.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

The quantification of this compound and its metabolites in biological matrices is predominantly achieved using High-Performance Liquid Chromatography (HPLC).

Sample Preparation: A common and straightforward method for plasma sample preparation involves protein precipitation.

-

To a known volume of plasma (e.g., 1 mL), an equal volume of methanol is added.

-

The mixture is vortexed to ensure thorough mixing and precipitation of plasma proteins.

-

The sample is then centrifuged to pellet the precipitated proteins.

-